Serotonin glucuronide-d4

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

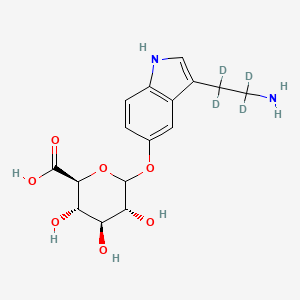

Structure

3D Structure

Eigenschaften

Molekularformel |

C16H20N2O7 |

|---|---|

Molekulargewicht |

356.36 g/mol |

IUPAC-Name |

(2S,3S,4S,5R)-6-[[3-(2-amino-1,1,2,2-tetradeuterioethyl)-1H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C16H20N2O7/c17-4-3-7-6-18-10-2-1-8(5-9(7)10)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h1-2,5-6,11-14,16,18-21H,3-4,17H2,(H,22,23)/t11-,12-,13+,14-,16?/m0/s1/i3D2,4D2 |

InChI-Schlüssel |

QALKNDMLQRCLGT-STJCAZDISA-N |

Isomerische SMILES |

[2H]C([2H])(C1=CNC2=C1C=C(C=C2)OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C([2H])([2H])N |

Kanonische SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=CN2)CCN |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Serotonin Glucuronide-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serotonin (B10506) glucuronide-d4 is the deuterated form of serotonin glucuronide, a major metabolite of the neurotransmitter serotonin (5-hydroxytryptamine). Due to its isotopic labeling, it serves as an invaluable internal standard for the accurate quantification of serotonin in various biological matrices using mass spectrometry-based techniques. This technical guide provides a comprehensive overview of Serotonin glucuronide-d4, including its chemical properties, metabolic pathway, and its application in analytical methodologies.

Core Compound Details

This compound is a stable, isotopically labeled compound that is chemically and physically similar to its endogenous, non-labeled counterpart. This similarity allows it to mimic the behavior of serotonin glucuronide during sample preparation and analysis, correcting for variations in extraction efficiency and instrument response.

Quantitative Data

| Property | Value | Source |

| Chemical Formula | C₁₆H₁₆D₄N₂O₇ | - |

| Molecular Weight | 356.36 g/mol | - |

| IUPAC Name | (2S,3S,4S,5R)-6-((3-(2-amino-1,1,2,2-tetradeuterioethyl)-1H-indol-5-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid | - |

| Synonyms | 5-Hydroxytryptamine-d4 Glucuronide, Serotonin-d4 β-D-Glucuronide | - |

Metabolic Pathway of Serotonin

Serotonin is primarily metabolized in the liver through a two-phase process. Phase I involves oxidation, primarily by monoamine oxidase (MAO), to form 5-hydroxyindoleacetaldehyde. This intermediate is then further oxidized by aldehyde dehydrogenase (ALDH) to 5-hydroxyindoleacetic acid (5-HIAA), the major urinary metabolite.

Phase II metabolism involves the conjugation of serotonin with glucuronic acid, a process known as glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A6 being a key enzyme in this pathway. Glucuronidation increases the water solubility of serotonin, facilitating its excretion from the body.

Experimental Protocols

General Protocol for Enzymatic Synthesis of Glucuronides

This protocol provides a general framework for the enzymatic synthesis of a glucuronide, which could be adapted for this compound.

-

Reaction Mixture Preparation:

-

Combine the substrate (Serotonin-d4), UDP-glucuronic acid (UDPGA), and a source of UGT enzyme (e.g., liver microsomes or recombinant UGT1A6) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Magnesium chloride (MgCl₂) is often included to activate the UGT enzyme.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified period, typically ranging from 1 to 24 hours. The optimal incubation time should be determined empirically.

-

-

Reaction Termination:

-

Stop the reaction by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, to precipitate the proteins.

-

-

Purification:

-

Centrifuge the mixture to pellet the precipitated proteins.

-

The supernatant, containing the synthesized glucuronide, can be further purified using techniques such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

-

General Protocol for Quantification of Serotonin in Plasma using LC-MS/MS

This protocol outlines a typical workflow for the quantification of serotonin in plasma samples using this compound as an internal standard.

-

Sample Preparation:

-

To a known volume of plasma sample, add a precise amount of this compound internal standard solution.

-

Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol).

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Chromatographic separation is typically achieved on a C18 reversed-phase column.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for both serotonin and this compound are monitored.

-

-

Data Analysis:

-

Quantify the amount of serotonin in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of serotonin and a constant concentration of the internal standard.

-

Note: Specific MRM transitions for this compound are not widely published and should be optimized empirically. For serotonin-d4, a common transition is m/z 181.2 → 164.1.

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of serotonin in a biological sample using an internal standard.

Conclusion

This compound is an essential tool for researchers in neuroscience, pharmacology, and clinical diagnostics. Its use as an internal standard enables the reliable and accurate measurement of serotonin levels, which is crucial for understanding the role of this neurotransmitter in health and disease, as well as in the development of new therapeutic agents. While specific, detailed synthesis and analytical protocols are not widely available, the general methodologies presented in this guide provide a solid foundation for its application in the laboratory.

Serotonin glucuronide-d4 chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serotonin (B10506) glucuronide-d4 is the deuterium-labeled form of serotonin glucuronide, a major metabolite of the neurotransmitter serotonin (5-hydroxytryptamine). Due to its isotopic labeling, it serves as an invaluable internal standard for the accurate quantification of endogenous serotonin and its metabolites in various biological matrices.[1][2] This technical guide provides a comprehensive overview of the chemical properties, metabolic pathway, and analytical applications of Serotonin glucuronide-d4.

Chemical and Physical Properties

This compound is a stable, isotopically labeled compound that is essential for precise bioanalytical studies. Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₆D₄N₂O₇ | [3][4][5] |

| Molecular Weight | 356.36 g/mol | [3][4][5] |

| Appearance | White to Pale Orange Solid | [6] |

| Purity | >95% (HPLC) | [4] |

| Isotopic Purity | >95% (99.9% d₄) | [6] |

| Solubility | Slightly soluble in aqueous base and water. | [6] |

| Storage Conditions | 4°C, under inert atmosphere. | [6] |

| Shipping Conditions | Ambient temperature. | [3] |

Metabolic Pathway: Glucuronidation of Serotonin

Serotonin undergoes phase II metabolism, primarily through glucuronidation, to form serotonin glucuronide. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of serotonin, facilitating its excretion from the body.[7] The deuterium-labeled analog, this compound, follows the same metabolic fate, making it an ideal tracer for metabolic studies.

The following diagram illustrates the key steps in the metabolic pathway leading to the formation of serotonin glucuronide.

References

Serotonin glucuronide-d4 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Serotonin (B10506) Glucuronide-d4, a key metabolite of the neurotransmitter serotonin, with a focus on its analytical characterization and role in research. This document is intended for professionals in the fields of neuroscience, pharmacology, and drug development.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT), a critical monoamine neurotransmitter, is extensively metabolized in the body. One of the primary metabolic pathways involves glucuronidation, resulting in the formation of serotonin glucuronide. The deuterated analog, Serotonin Glucuronide-d4, serves as an invaluable internal standard for the accurate quantification of endogenous serotonin and its metabolites in various biological matrices.[1][2][3] Its use in mass spectrometry-based assays significantly improves the reliability and precision of analytical measurements.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| IUPAC Name | (2S,3S,4S,5R)-6-[[3-(2-amino-1,1,2,2-tetradeuterioethyl)-1H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | PubChem |

| Molecular Formula | C₁₆H₁₆D₄N₂O₇ | TLC Pharmaceutical Standards[4] |

| Molecular Weight | 356.37 g/mol | TLC Pharmaceutical Standards[4] |

| Exact Mass | 356.15215797 Da | PubChem[5] |

| Synonyms | Serotonin-d4 Glucuronide, HY-144201S, CS-0378383 | PubChem[5] |

| Appearance | Off-white to gray (Solid) (based on Serotonin-d4) | MedchemExpress[6] |

| Purity (LCMS) | >95% (based on similar compounds) | LGC Standards[7] |

| Isotopic Enrichment | ≥99% deuterated forms (d1-d4) (based on Serotonin-d4) | Cayman Chemical[8] |

Analytical Specifications

The following table outlines typical analytical specifications for this compound, based on data from similar deuterated standards.

| Test | Specification | Method |

| Appearance | Conforms to expected appearance | Visual Inspection |

| Identity | Consistent with the structure of this compound | ¹H-NMR, LC-MS/MS |

| Purity | ≥95% | HPLC, LC-MS |

| Isotopic Purity | ≥98% (d4) | Mass Spectrometry |

| Solubility | Soluble in Methanol, Water (slightly) (based on Serotonin-d4) | Visual Inspection |

Experimental Protocols

Quantification of Serotonin in Biological Samples using HPLC-MS/MS

This protocol describes a general method for the quantification of serotonin in biological samples (e.g., serum, plasma, tissue homogenates) using this compound as an internal standard.

4.1.1. Materials and Reagents

-

Serotonin standard

-

This compound (Internal Standard)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Biological matrix (e.g., serum)

-

Protein precipitation agent (e.g., trichloroacetic acid or acetonitrile)

4.1.2. Sample Preparation

-

Thaw biological samples on ice.

-

To 100 µL of the sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected serotonin levels).

-

Vortex briefly to mix.

-

Add 200 µL of a protein precipitation agent (e.g., cold acetonitrile).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4.1.3. LC-MS/MS Conditions

-

LC System: High-Performance Liquid Chromatography system

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate serotonin from matrix components (e.g., 5-95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

MRM Transitions:

-

Serotonin: To be determined (e.g., Q1: 177.1 m/z, Q3: 160.1 m/z)

-

This compound: To be determined (e.g., Q1: 357.2 m/z, Q3: 181.1 m/z)

-

4.1.4. Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte (serotonin) to the internal standard (this compound). A calibration curve is constructed by analyzing standards of known serotonin concentrations.

Representative ¹H-NMR Analysis

While a specific ¹H-NMR spectrum for this compound is not publicly available, the following provides the expected chemical shifts for the non-deuterated serotonin molecule as a reference. The deuteration at the ethylamine (B1201723) side chain would result in the absence of signals from those protons.

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-2 | ~7.2 | s |

| H-4 | ~7.3 | d |

| H-6 | ~6.8 | dd |

| H-7 | ~7.1 | d |

| CH₂ (alpha to indole) | ~3.0 | t |

| CH₂ (beta to indole) | ~3.2 | t |

Note: Shifts are approximate and can vary based on solvent and pH.

Signaling Pathways and Workflows

Serotonin Signaling Pathway

Serotonin exerts its diverse physiological effects by binding to a variety of 5-HT receptors, which are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, a ligand-gated ion channel.[9][10] These receptors, upon activation, trigger various intracellular signaling cascades.[11]

Caption: Overview of the Serotonin Signaling Pathway.

Experimental Workflow for Serotonin Quantification

The following diagram illustrates a typical workflow for the quantification of serotonin in biological samples using an internal standard.

Caption: Workflow for Serotonin Quantification.

References

- 1. veeprho.com [veeprho.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. veeprho.com [veeprho.com]

- 4. tlcstandards.com [tlcstandards.com]

- 5. This compound | C16H20N2O7 | CID 163322188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Serotonin-d4 Hydrochloride | LGC Standards [lgcstandards.com]

- 8. caymanchem.com [caymanchem.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Metabolic Pathway of Serotonin Glucuronide-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway of serotonin (B10506), with a particular focus on the formation of serotonin glucuronide and the application of its deuterated analog, serotonin glucuronide-d4, in metabolic studies. This document details the enzymatic processes, quantitative data, and experimental protocols relevant to researchers in drug development and metabolic research.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT), a critical monoamine neurotransmitter, is involved in a myriad of physiological processes, including the regulation of mood, sleep, and appetite[1]. The metabolism of serotonin is a key area of study in neuroscience and pharmacology. A primary route of serotonin metabolism is through glucuronidation, a Phase II biotransformation reaction that increases the water solubility of compounds, facilitating their excretion[2][3]. The resulting metabolite is serotonin glucuronide[4].

Serotonin-d4 is a deuterium-labeled analog of serotonin, and its metabolite, this compound, serves as an invaluable internal standard in analytical and pharmacokinetic research[5][6]. The use of stable isotope-labeled standards, such as serotonin-d4 and its glucuronide, is the gold standard in bioanalysis, enabling accurate quantification by correcting for variations during sample preparation and analysis[7][8][9].

The Metabolic Pathway of Serotonin Glucuronidation

The metabolic conversion of serotonin to serotonin glucuronide is primarily catalyzed by the enzyme UDP-glucuronosyltransferase 1A6 (UGT1A6) in humans[10][11][12]. This enzyme is expressed in the liver and various extrahepatic tissues, including the intestine and kidney[11][12]. The reaction involves the transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the 5-hydroxyl group of serotonin, forming serotonin-5-O-glucuronide[4][13].

Below is a diagram illustrating the metabolic pathway from serotonin to serotonin glucuronide.

Quantitative Data

The kinetics of serotonin glucuronidation have been characterized in human liver microsomes and using recombinant UGT1A6. The following tables summarize the key quantitative data.

Table 1: Enzyme Kinetics of Serotonin Glucuronidation

| System | Apparent Km (mM) | Vmax (nmol/min/mg protein) | Reference |

| Human Liver Microsomes | 8.8 ± 0.3 | 43.4 ± 0.4 | [4][13] |

| Human Liver Microsomes (range) | 5.2 - 8.8 | 0.62 - 51.3 | [12] |

| Recombinant Human UGT1A6 | 5.9 ± 0.2 | 15.8 ± 0.2 | [4][13] |

| Recombinant Human UGT1A6 | 5.0 ± 0.4 | 4.5 ± 0.1 | [12] |

| Pooled Human Kidney Microsomes | 6.5 ± 0.9 | 8.8 ± 0.4 | [12] |

| Pooled Human Intestine Microsomes | 12.4 ± 2.0 | 0.22 ± 0.00 | [12] |

| Pooled Human Lung Microsomes | 4.9 ± 3.3 | 0.03 ± 0.00 | [12] |

Table 2: Interspecies Differences in Serotonin-UGT Activity in Liver Microsomes

| Species | Relative Activity | Reference |

| Rat | > Mouse > Human > Cow > Pig > Horse > Dog > Rabbit > Monkey > Ferret | [4][14] |

| Cat | No detectable activity | [4] |

Experimental Protocols

The quantification of serotonin and its metabolites, including serotonin glucuronide, is crucial for understanding its physiological and pathological roles. The use of deuterated internal standards like serotonin-d4 and this compound is essential for accurate and precise measurements using liquid chromatography-mass spectrometry (LC-MS/MS).

A. In Vitro Serotonin Glucuronidation Assay

This protocol is adapted from methodologies developed for assaying serotonin glucuronidation activity in liver microsomes[4][13].

1. Materials:

-

Human liver microsomes (or other tissue microsomes/recombinant UGTs)

-

Serotonin

-

Serotonin-d4 (as internal standard)

-

UDP-glucuronic acid (UDPGA)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Formic acid

-

LC-MS/MS system

2. Procedure:

-

Prepare incubation mixtures in microcentrifuge tubes containing Tris-HCl buffer, MgCl₂, and liver microsomes.

-

Add serotonin (substrate) at various concentrations to determine enzyme kinetics.

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiate the reaction by adding UDPGA.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding ice-cold acetonitrile containing the internal standard, serotonin-d4 glucuronide (or serotonin-d4 if measuring the depletion of the parent compound).

-

Vortex and centrifuge the samples to precipitate proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

B. LC-MS/MS Analysis

This is a general workflow for the quantification of serotonin and serotonin glucuronide using a deuterated internal standard[15].

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serotonin (5-hydroxytryptamine) glucuronidation in vitro: assay development, human liver microsome activities and species differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. veeprho.com [veeprho.com]

- 7. benchchem.com [benchchem.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 10. Serotonin glucuronidation by Ah receptor- and oxidative stress-inducible human UDP-glucuronosyltransferase (UGT) 1A6 in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. UDP-glucuronosyltransferase 1A6: structural, functional, and regulatory aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Validation of serotonin (5-hydroxtryptamine) as an in vitro substrate probe for human UDP-glucuronosyltransferase (UGT) 1A6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cpi.vm.uni-freiburg.de:8000 [cpi.vm.uni-freiburg.de:8000]

- 15. benchchem.com [benchchem.com]

Commercial Suppliers and Technical Guide for Serotonin Glucuronide-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Serotonin (B10506) glucuronide-d4, a crucial internal standard for the accurate quantification of serotonin and its metabolites in various biological matrices. This document outlines key product specifications from various suppliers, details experimental protocols for its use, and illustrates relevant biochemical pathways and analytical workflows.

Introduction to Serotonin Glucuronide-d4

Serotonin (5-hydroxytryptamine), a key monoamine neurotransmitter, is extensively metabolized in the body. One of the primary metabolic pathways is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), to form serotonin glucuronide. For researchers studying the pharmacokinetics and metabolism of serotonin, or its role in various physiological and pathological processes, accurate quantification of serotonin and its metabolites is paramount.

This compound is a stable isotope-labeled internal standard designed for use in mass spectrometry-based analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of four deuterium (B1214612) atoms results in a mass shift, allowing it to be distinguished from the endogenous (unlabeled) serotonin glucuronide, while maintaining nearly identical chemical and physical properties. This co-elution and co-ionization behavior enables precise and accurate quantification by correcting for variations in sample preparation and instrument response.

Commercial Suppliers of this compound

Several commercial suppliers offer this compound, typically as a certified reference material. The table below summarizes key quantitative data from a selection of these suppliers. It is important to note that availability, pricing, and specific product details are subject to change and should be confirmed directly with the supplier.

| Supplier | Product Name | Catalog Number | Purity | Isotopic Purity (d4) | Format | Price (USD) |

| LGC Standards | Serotonin-d4 Beta-D-Glucuronide | TRC-S274992 | >95% (HPLC), 97% | 99.9% | Neat Solid | Inquire |

| Cerilliant (Sigma-Aldrich) | Serotonin-β-D-glucuronide-D4 | S-150-1ML | N/A | N/A | 100 µg/mL in ACN:H₂O (50:50) | $302.00 (1 mL)[1] |

| MedChemExpress | This compound | HY-144201S | N/A | N/A | Solid | Inquire |

| Pharmaffiliates | Serotonin-d4 β-D-Glucuronide | PA STI 079120 | N/A | N/A | Off-White to Pale Pink Solid | Inquire[2] |

| Santa Cruz Biotechnology | Serotonin-d4 β-D-Glucuronide | sc-217357 | N/A | N/A | Solid | Inquire |

| Veeprho | Serotonin-D4 Glucuronide | DVE001488 | N/A | N/A | Solid | Inquire[3] |

| Mithridion | Serotonin-d4 Beta-D-Glucuronide | N/A | N/A | N/A | 10mg | Inquire |

| Simson Pharma Limited | Serotonin-d4 | N/A | N/A | N/A | Custom Synthesis | Inquire |

Experimental Protocols

Quantification of Serotonin Glucuronide in Biological Samples using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general framework for the analysis of serotonin glucuronide in biological matrices such as plasma, urine, or tissue homogenates. Optimization of specific parameters will be required for different sample types and instrument platforms.

Materials:

-

Biological matrix (e.g., plasma, urine)

-

This compound internal standard solution (e.g., 1 µg/mL in methanol)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Procedure:

-

Sample Preparation (Protein Precipitation): a. To 100 µL of the biological sample (e.g., plasma), add 10 µL of the this compound internal standard solution. b. Add 300 µL of cold acetonitrile to precipitate proteins. c. Vortex for 1 minute. d. Centrifuge at 10,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 100 µL of the mobile phase.

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Serotonin glucuronide (Analyte): m/z 353.1 → 177.1

-

This compound (Internal Standard): m/z 357.1 → 181.1

-

-

Note: Specific MRM transitions and collision energies should be optimized for the instrument being used.

-

-

Data Analysis:

-

Quantify the amount of serotonin glucuronide in the sample by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of unlabeled serotonin glucuronide.

-

Caption: Experimental workflow for LC-MS/MS analysis.

Enzymatic Synthesis of this compound

This protocol describes a general method for the enzymatic synthesis of this compound using UDP-glucuronosyltransferases (UGTs), which can be useful for in-house production or for researchers studying the metabolism itself.

Materials:

-

Serotonin-d4

-

UDP-glucuronic acid (UDPGA)

-

Microsomes from a source rich in UGTs (e.g., human liver microsomes or recombinant UGT1A6)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Alamethicin (optional, for activating UGTs in microsomes)

-

Acetonitrile (ACN)

-

Formic acid

Procedure:

-

Reaction Mixture Preparation: a. In a microcentrifuge tube, prepare the reaction mixture containing:

- Tris-HCl buffer (50 mM, pH 7.4)

- Serotonin-d4 (e.g., 1 mM)

- UDPGA (e.g., 5 mM)

- MgCl₂ (e.g., 5 mM)

- Microsomes (e.g., 0.5 mg/mL protein)

- Alamethicin (if using microsomes, pre-incubate for 15 minutes on ice) b. The final reaction volume is typically 100-200 µL.

-

Incubation: a. Initiate the reaction by adding the microsomes (or recombinant UGT). b. Incubate the mixture at 37°C for a predetermined time (e.g., 60 minutes). The optimal time should be determined experimentally.

-

Reaction Termination: a. Stop the reaction by adding an equal volume of cold acetonitrile.

-

Purification (optional but recommended): a. Centrifuge the terminated reaction mixture to pellet the precipitated proteins. b. The supernatant containing the synthesized this compound can be further purified using solid-phase extraction or preparative HPLC.

-

Analysis: a. Confirm the synthesis and determine the concentration of the product using LC-MS/MS, as described in the previous protocol.

Signaling Pathways and Logical Relationships

Serotonin Synthesis and Glucuronidation Pathway

The following diagram illustrates the biochemical pathway for the synthesis of serotonin from tryptophan and its subsequent metabolism to serotonin glucuronide.

Caption: Serotonin synthesis and metabolism pathway.

Logic of Using a Deuterated Internal Standard

The use of a deuterated internal standard is based on the principle of isotope dilution mass spectrometry. The diagram below illustrates the logical relationship in this analytical approach.

Caption: Logic of quantification with an internal standard.

This guide provides a foundational understanding for researchers working with this compound. For specific applications, further optimization of the described protocols is encouraged. Always refer to the supplier's documentation for handling and storage instructions.

References

Serotonin Glucuronide-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Serotonin (B10506) glucuronide-d4, a key deuterated metabolite of serotonin. The information compiled herein is intended to support research and development activities by providing detailed information on its chemical properties, synthesis, and analytical methodologies.

Core Data Presentation

A summary of the key quantitative data for Serotonin glucuronide-d4 is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₆D₄N₂O₇ | [1] |

| Molecular Weight | 356.36 g/mol | [1] |

| CAS Number | Ambiguous: 18186-43-1 (unlabeled), 1620326-22-8, or Not Available. | |

| Purity | >95% (HPLC) | [1] |

| Storage Temperature | +4°C | [1] |

| Computed XLogP3 | -2.8 | [2] |

| Computed Exact Mass | 356.15215797 Da | [2] |

| Computed Monoisotopic Mass | 356.15215797 Da | [2] |

Note on CAS Number: The CAS number for this compound is not consistently reported across suppliers. The CAS number 18186-43-1 is for the non-deuterated (unlabeled) form of Serotonin β-D-glucuronide[3]. Some suppliers use this CAS number with the qualifier "unlabeled" to refer to the deuterated analog. Another CAS number, 1620326-22-8, is also cited. Researchers are advised to verify the identity of the compound through analytical means regardless of the listed CAS number.

Serotonin Metabolism and the Role of Glucuronidation

Serotonin, or 5-hydroxytryptamine (5-HT), is a monoamine neurotransmitter that undergoes extensive metabolism. One of the major pathways for its clearance from the body is through glucuronidation, a phase II metabolic reaction. This process is catalyzed by UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver[4][5][6]. The UGT enzymes transfer a glucuronic acid moiety from the cofactor UDP-glucuronic acid to the serotonin molecule, forming the more water-soluble Serotonin glucuronide, which can then be readily excreted.

Experimental Protocols

Synthesis of this compound

1. Enzymatic Synthesis using UDP-glucuronosyltransferases (UGTs)

This method mimics the biological pathway of glucuronidation and offers high regioselectivity.

-

Materials:

-

Serotonin-d4

-

UDP-glucuronic acid (UDPGA)

-

Recombinant human UGT enzymes (e.g., from insect cell microsomes) or liver microsomes[7]

-

Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Saccharolactone (a β-glucuronidase inhibitor)

-

-

Protocol:

-

In a reaction vessel, combine the reaction buffer, MgCl₂, and saccharolactone.

-

Add Serotonin-d4 to the mixture.

-

Initiate the reaction by adding the UGT enzyme preparation and UDPGA.

-

Incubate the reaction mixture at 37°C with gentle agitation. The reaction time will need to be optimized.

-

Terminate the reaction by adding a quenching solvent, such as acetonitrile (B52724) or methanol.

-

Centrifuge the mixture to pellet the protein.

-

The supernatant containing this compound can then be purified by techniques such as high-performance liquid chromatography (HPLC).

-

2. Chemical Synthesis via Koenigs-Knorr Reaction

This is a classical method for glycoside synthesis and can be adapted for glucuronidation[8][9][10].

-

Materials:

-

Serotonin-d4 (with appropriate protection of the amino group, e.g., as an N-phthaloyl derivative)

-

Acetobromo-α-D-glucuronic acid methyl ester (the glucuronyl donor)

-

A promoter, such as silver carbonate or silver oxide[10]

-

Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)

-

Molecular sieves

-

Base for deprotection (e.g., sodium methoxide (B1231860) in methanol)

-

-

Protocol:

-

To a solution of the protected Serotonin-d4 in the anhydrous solvent, add molecular sieves and the promoter.

-

Add the acetobromo-α-D-glucuronic acid methyl ester to the mixture.

-

Stir the reaction at room temperature in the dark until the starting material is consumed (monitored by thin-layer chromatography).

-

Filter the reaction mixture and concentrate the filtrate.

-

Purify the protected this compound intermediate by column chromatography.

-

Deprotect the intermediate by treating it with a base to remove the acetyl and methyl ester protecting groups, followed by removal of the amino protecting group to yield this compound.

-

Purify the final product by HPLC.

-

Analytical Methodology: Quantification by LC-MS/MS

This compound is primarily used as an internal standard for the quantification of endogenous Serotonin glucuronide in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Sample Preparation:

-

To a biological sample (e.g., plasma, urine, or tissue homogenate), add a known amount of this compound as the internal standard.

-

Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile or methanol).

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions (Typical):

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical.

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for both Serotonin glucuronide and this compound need to be determined and optimized. For example:

-

Serotonin glucuronide: [M+H]⁺ → characteristic fragment ion(s)

-

This compound: [M+H]⁺ → characteristic fragment ion(s) (shifted by 4 Da)

-

-

-

-

Quantification:

-

A calibration curve is constructed by plotting the ratio of the peak area of the analyte (Serotonin glucuronide) to the peak area of the internal standard (this compound) against the concentration of the analyte.

-

The concentration of Serotonin glucuronide in the unknown samples is then determined from this calibration curve.

-

References

- 1. Serotonin-d4 Beta-D-Glucuronide | LGC Standards [lgcstandards.com]

- 2. This compound | C16H20N2O7 | CID 163322188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Serotonin beta-D-glucuronide | C16H20N2O7 | CID 71752181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. UDP-glucuronosyltransferases and clinical drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Application of Deuterium-Labeled Standards in Serotonin Analysis

For researchers, scientists, and professionals in drug development, the precise quantification of serotonin (B10506) (5-hydroxytryptamine, 5-HT) is critical for understanding its role in a myriad of physiological and pathological processes. This guide provides a comprehensive overview of the use of deuterium-labeled internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate analysis of serotonin in biological matrices. The use of a stable isotope-labeled internal standard, such as serotonin-d4, is the gold standard for quantitative mass spectrometry, as it effectively corrects for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby ensuring the highest degree of accuracy and precision.[1][2]

Serotonin Synthesis and Metabolism

Serotonin is a monoamine neurotransmitter synthesized from the essential amino acid L-tryptophan.[3] The biochemical pathway involves two primary enzymatic steps:

-

Hydroxylation: L-tryptophan is converted to 5-hydroxytryptophan (B29612) (5-HTP) by the enzyme L-tryptophan hydroxylase (TPH). This is the rate-limiting step in serotonin synthesis.[3]

-

Decarboxylation: 5-HTP is then decarboxylated by the enzyme L-aromatic amino acid decarboxylase to form serotonin (5-HT).[3]

Once released, serotonin's action is terminated through reuptake into the presynaptic neuron by the serotonin transporter (SERT).[4] The metabolic breakdown of serotonin is primarily carried out by the enzyme monoamine oxidase (MAO), which converts it to 5-hydroxyindole (B134679) acetaldehyde. This intermediate is further metabolized by aldehyde dehydrogenase (ALDH) to its major excretory metabolite, 5-hydroxyindoleacetic acid (5-HIAA).[3][4]

References

Understanding serotonin metabolism and its conjugates

An In-depth Technical Guide to Serotonin (B10506) Metabolism and its Conjugates

Introduction

Serotonin (5-hydroxytryptamine, 5-HT), a pivotal monoamine neurotransmitter, is integral to a vast array of physiological processes, including the regulation of mood, sleep, appetite, and cognitive functions. The metabolic fate of serotonin is a complex and tightly regulated process that significantly influences its bioavailability and physiological activity. This technical guide provides a comprehensive overview of serotonin metabolism, with a particular focus on its conjugation pathways. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of these critical biochemical processes.

Core Metabolism of Serotonin

The primary metabolic pathway for serotonin involves oxidative deamination, catalyzed by monoamine oxidase (MAO), followed by oxidation by aldehyde dehydrogenase (ALDH) to form 5-hydroxyindoleacetic acid (5-HIAA), the principal urinary metabolite. An alternative, minor pathway involves N-acetylation by arylalkylamine N-acetyltransferase (AANAT) to form N-acetylserotonin, which is subsequently O-methylated by hydroxyindole-O-methyltransferase (HIOMT) to produce melatonin.

Serotonin Metabolic Pathways

Methodological & Application

Application Notes and Protocols for the Use of Serotonin Glucuronide-d4 as an Internal Standard in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serotonin (B10506) (5-hydroxytryptamine, 5-HT), a critical monoamine neurotransmitter, is extensively metabolized in the body, with a significant pathway being glucuronidation to form serotonin glucuronide. This conjugation reaction is primarily catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A6 being a key enzyme in this process[1][2]. Accurate quantification of serotonin and its metabolites is crucial for understanding its role in various physiological and pathological processes. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, as it effectively corrects for matrix effects and variations in sample processing and instrument response[3].

Serotonin glucuronide-d4 is the ideal internal standard for the accurate quantification of serotonin glucuronide in biological matrices. Its chemical structure and physicochemical properties are nearly identical to the endogenous analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization. The mass difference of 4 Da allows for their distinct detection by a mass spectrometer, enabling precise and accurate quantification. While validated methods specifically detailing the use of this compound are not widely published, this document provides a comprehensive set of protocols and application notes based on established methods for the analysis of serotonin and its metabolites.

Key Applications

-

Pharmacokinetic Studies: To determine the metabolic fate and excretion profile of serotonin or administered drugs that modulate serotonin levels.

-

Clinical Diagnostics: For the assessment of diseases where serotonin metabolism is dysregulated.

-

Drug Development: To evaluate the effect of new chemical entities on serotonin metabolism.

-

Toxicology: To investigate the role of serotonin and its metabolites in toxicological responses.

Quantitative Data Summary

The following tables summarize typical parameters for a validated LC-MS/MS method for the quantification of serotonin glucuronide using this compound as an internal standard. These values are based on achievable performance for similar analytes and should be validated for specific laboratory conditions and matrices.

Table 1: LC-MS/MS Method Parameters

| Parameter | Recommended Setting |

| Liquid Chromatography | |

| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724)/Methanol (B129727) |

| Gradient | Optimized for separation from other metabolites |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Multiple Reaction Monitoring (MRM) Transitions | See Table 2 |

| Dwell Time | 50-100 ms |

| Collision Energy | To be optimized for specific instrument |

| Declustering Potential | To be optimized for specific instrument |

Table 2: Proposed MRM Transitions for Serotonin Glucuronide and this compound

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |

| Serotonin Glucuronide | 353.1 | 177.1 (loss of glucuronic acid) |

| This compound (Internal Standard) | 357.1 | 181.1 (loss of glucuronic acid) |

Note: The exact m/z values may vary slightly depending on the instrument and calibration. The product ion corresponds to the serotonin or serotonin-d4 molecule after the cleavage of the glucuronide moiety.

Table 3: Method Validation Parameters (Target Values)

| Parameter | Target Value |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL |

| Precision (%CV) | < 15% (at LLOQ < 20%) |

| Accuracy (%Bias) | Within ± 15% (at LLOQ within ± 20%) |

| Recovery | > 80% |

| Matrix Effect | Minimal and compensated by internal standard |

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma/Serum

This protocol describes a protein precipitation method, which is a rapid and effective way to prepare plasma or serum samples for LC-MS/MS analysis.

-

Sample Thawing: Thaw frozen plasma or serum samples on ice.

-

Internal Standard Spiking: To a 100 µL aliquot of plasma/serum in a microcentrifuge tube, add 10 µL of this compound working solution (concentration to be optimized, e.g., 100 ng/mL in methanol/water). Vortex briefly.

-

Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex to mix.

-

Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

-

Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples

For complex matrices like urine, SPE can provide a cleaner extract.

-

Sample Preparation: Centrifuge the urine sample to remove any sediment. Dilute the urine 1:1 with a buffer (e.g., 100 mM ammonium (B1175870) acetate, pH 5.0).

-

Internal Standard Spiking: To 500 µL of the diluted urine, add 20 µL of this compound working solution.

-

SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water, and finally 1 mL of the dilution buffer.

-

Sample Loading: Load the prepared urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of the dilution buffer, followed by 1 mL of methanol.

-

Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition.

-

Injection: Transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

Caption: Metabolic pathway of serotonin to serotonin glucuronide.

Caption: General experimental workflow for quantitative analysis.

References

- 1. Serotonin glucuronidation by Ah receptor- and oxidative stress-inducible human UDP-glucuronosyltransferase (UGT) 1A6 in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the LC-MS/MS Analysis of Serotonin Glucuronide-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serotonin (B10506), a critical neurotransmitter, undergoes extensive metabolism, with glucuronidation being a significant pathway mediated primarily by the enzyme UDP-glucuronosyltransferase 1A6 (UGT1A6). The resulting metabolite, serotonin glucuronide, is more water-soluble and readily excreted. Accurate quantification of serotonin and its metabolites is crucial for understanding its physiological and pathological roles. Serotonin glucuronide-d4 is a deuterium-labeled stable isotope of serotonin glucuronide. It serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, enabling precise and accurate quantification by correcting for matrix effects and variations during sample preparation and analysis.[1] This document provides detailed application notes and protocols for the use of this compound in LC-MS/MS assays.

Serotonin Metabolism and Signaling Pathway

Serotonin is synthesized from the amino acid tryptophan. Its signaling is terminated by reuptake and subsequent metabolic degradation. One of the key phase II metabolic pathways is glucuronidation, where UGT1A6 conjugates glucuronic acid to serotonin.

References

Application Notes and Protocols for the Quantification of Serotonin Glucuronide-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serotonin (B10506), a critical neurotransmitter, undergoes extensive metabolism, with glucuronidation being a major pathway for its elimination. The resulting metabolite, serotonin glucuronide, is more water-soluble and readily excreted. Accurate quantification of serotonin and its metabolites is crucial for understanding its physiological and pathological roles. Serotonin glucuronide-d4 is a stable isotope-labeled internal standard essential for the precise and accurate quantification of endogenous serotonin glucuronide in biological matrices by mass spectrometry.[1] Its use compensates for analyte loss during sample preparation and variations in mass spectrometric response, thereby improving method reliability.

This document provides detailed protocols for the sample preparation of this compound from biological matrices, specifically plasma/serum and urine, for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of Serotonin Glucuronidation

Serotonin is metabolized in the liver and other tissues through a two-phase process. In Phase I, serotonin can be oxidized by monoamine oxidase (MAO) and aldehyde dehydrogenase (ADH) to form 5-hydroxyindoleacetic acid (5-HIAA). In Phase II, serotonin and its Phase I metabolite can be conjugated with a glucuronic acid moiety by UDP-glucuronosyltransferases (UGTs) to form serotonin glucuronide and 5-HIAA glucuronide, respectively.[2][3][4] This conjugation reaction increases the polarity of the compounds, facilitating their excretion.

Caption: Metabolic pathway of serotonin glucuronidation.

Experimental Protocols

The choice of sample preparation method depends on the biological matrix and the desired level of sample cleanup. The following sections detail three common techniques: Protein Precipitation, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Protocol 1: Protein Precipitation (for Plasma/Serum Samples)

Protein precipitation is a rapid and straightforward method for removing proteins from plasma or serum samples.[1][5]

Materials:

-

Plasma or serum sample

-

This compound internal standard solution

-

Acetonitrile (B52724) (ACN), ice-cold

-

Centrifuge

-

Vortex mixer

-

Micropipettes and tips

-

Autosampler vials

Procedure:

-

To 100 µL of plasma or serum in a microcentrifuge tube, add a known amount of this compound internal standard solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[6]

-

Vortex the mixture vigorously for 30 seconds.

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) (for Plasma/Serum and Urine Samples)

SPE provides a more thorough cleanup than protein precipitation, removing not only proteins but also other interfering substances like salts and phospholipids.[7]

Materials:

-

Plasma, serum, or urine sample

-

This compound internal standard solution

-

SPE cartridges (e.g., C18 or mixed-mode cation exchange)

-

Deionized water

-

Elution solvent (e.g., 5% ammonia (B1221849) in methanol)

-

SPE manifold

-

Nitrogen evaporator

Procedure:

-

Sample Pre-treatment:

-

Plasma/Serum: To 100 µL of plasma/serum, add the internal standard. Add 200 µL of 4% phosphoric acid, vortex to mix.

-

Urine: To 100 µL of urine, add the internal standard. Add 100 µL of 100 mM ammonium (B1175870) acetate (B1210297) buffer (pH 6.0).

-

-

SPE Cartridge Conditioning:

-

Wash the SPE cartridge with 1 mL of methanol.

-

Equilibrate the cartridge with 1 mL of deionized water.

-

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 1 mL of deionized water.

-

Wash the cartridge with 1 mL of 20% methanol in water.

-

-

Elution:

-

Elute the analyte and internal standard with 1 mL of 5% ammonia in methanol into a clean collection tube.

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

-

Protocol 3: Liquid-Liquid Extraction (LLE) (for Urine Samples)

LLE is an effective technique for separating analytes based on their differential solubility in two immiscible liquid phases.[8]

Materials:

-

Urine sample

-

This compound internal standard solution

-

Ethyl acetate

-

Saturated sodium chloride (brine) solution

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

Procedure:

-

To 200 µL of urine in a glass tube, add the internal standard.

-

Add 50 µL of saturated sodium chloride solution.

-

Add 1 mL of ethyl acetate.

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 3,000 x g for 5 minutes to separate the phases.

-

Transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Experimental Workflow

The overall workflow for the quantification of this compound involves sample collection, preparation, LC-MS/MS analysis, and data processing.

Caption: Experimental workflow for this compound quantification.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from validated bioanalytical methods for serotonin and its metabolites. While specific data for this compound will depend on the exact methodology and instrumentation, these tables provide an expected range of performance.

Table 1: LC-MS/MS Method Parameters

| Parameter | Typical Value |

| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Analyte) | Specific to Serotonin Glucuronide |

| MRM Transition (IS) | Specific to this compound |

Table 2: Method Validation Data

| Parameter | Acceptance Criteria | Typical Performance |

| Linearity (r²) | > 0.99 | > 0.995[1] |

| Lower Limit of Quantification (LLOQ) | S/N > 10 | 0.5 - 5 ng/mL |

| Recovery | 80 - 120% | 85 - 110%[1][9] |

| Matrix Effect | 85 - 115% | Within acceptable limits with IS[9] |

| Intra-day Precision (%CV) | < 15% | < 10%[1] |

| Inter-day Precision (%CV) | < 15% | < 12%[1] |

Note: The values presented in these tables are illustrative. Each laboratory must validate the method according to its own standard operating procedures and regulatory guidelines.

Conclusion

The protocols and data presented provide a comprehensive guide for the sample preparation and quantification of this compound in biological matrices. The use of a stable isotope-labeled internal standard like this compound is paramount for achieving accurate and precise results in bioanalytical studies. The choice of sample preparation technique should be guided by the specific requirements of the study, including the nature of the biological matrix, the required sensitivity, and the available instrumentation. Proper method validation is essential to ensure the reliability of the generated data.

References

- 1. Simple and reliable serotonin assay in human serum by LC-MS/MS method coupled with one step protein precipitation for clinical testing in patients with carcinoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glucuronidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Glucuronidation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

- 7. benchchem.com [benchchem.com]

- 8. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]

- 9. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Serotonin in Human Plasma by LC-MS/MS with a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of serotonin (B10506) (5-hydroxytryptamine, 5-HT) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a stable isotope-labeled internal standard, serotonin-d4, to ensure high accuracy and precision. Sample preparation is streamlined through a simple protein precipitation step, making it suitable for high-throughput analysis. This method is ideal for researchers, scientists, and drug development professionals requiring reliable measurement of circulating serotonin levels.

Introduction

Serotonin is a critical monoamine neurotransmitter involved in a wide array of physiological processes, including mood regulation, sleep, appetite, and gastrointestinal function.[1] Accurate measurement of serotonin in plasma is essential for research in neuroscience, psychiatry, and for monitoring therapeutic interventions targeting the serotonergic system. This protocol provides a detailed procedure for the analysis of serotonin in plasma, utilizing a serotonin-d4 internal standard and LC-MS/MS for selective and sensitive detection.

Experimental

Materials and Reagents

-

Serotonin hydrochloride (analytical standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

5-Sulfosalicylic acid (SSA)

-

Ultrapure water

-

Drug-free human plasma

Standard and Internal Standard Preparation

Stock solutions of serotonin and serotonin-d4 are prepared in methanol or an aqueous solution containing an antioxidant like ascorbic acid to prevent degradation.[3] Working solutions are then prepared by diluting the stock solutions to the desired concentrations for creating calibration curves and for use as the internal standard spiking solution.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for sample clean-up prior to LC-MS/MS analysis.[4][5][6]

-

Thaw plasma samples on ice.

-

To 150 µL of plasma, add 50 µL of the serotonin-d4 internal standard solution.

-

Add 200 µL of a 4% (w/v) 5-sulfosalicylic acid solution or three volumes of acetonitrile to precipitate the proteins.[4][7]

-

Vortex the mixture for 30 seconds to 1 minute.

-

Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | HILIC (e.g., Waters Acquity BEH HILIC, 1.7 µm, 2.1 x 100 mm) or C18 (e.g., Poroshell C18, 2.7 µm, 50 mm x 3.0 mm)[8][9] |

| Mobile Phase A | 0.1% Formic acid in water or 100 mM Ammonium formate (B1220265) (pH 3.0)[3][10] |

| Mobile Phase B | Acetonitrile with 0.1% Formic acid[3][11] |

| Flow Rate | 0.2 - 0.4 mL/min[8] |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 25 °C[3] |

| Gradient | A gradient elution is typically used to separate serotonin from other plasma components.[3][8] |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[3] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 3 |

| Collision Gas | Argon |

Table 3: MRM Transitions for Serotonin and Serotonin-d4

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Serotonin | 177.2 | 160.1[12] |

| Serotonin-d4 (Internal Standard) | 181.2 | 164.1[12] |

Results and Method Performance

The described method demonstrates excellent performance characteristics for the quantification of serotonin in human plasma.

Table 4: Method Validation Parameters

| Parameter | Typical Performance |

| Linearity (r²) | > 0.99[4] |

| Lower Limit of Quantification (LLOQ) | 0.94 - 3 ng/mL[4][13] |

| Intra-day Precision (%CV) | < 8.03%[4] |

| Inter-day Precision (%CV) | < 11.5%[4] |

| Recovery | 87.5% - 104%[4] |

Workflow and Pathway Diagrams

Caption: Experimental workflow for serotonin analysis in plasma.

Caption: MRM logic for serotonin and its internal standard.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of serotonin in human plasma. The use of a deuterated internal standard and a straightforward protein precipitation protocol ensures data of high quality and reproducibility. This method is well-suited for a variety of research and drug development applications where accurate measurement of serotonin is required.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Automated mass spectrometric analysis of urinary and plasma serotonin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simple and reliable serotonin assay in human serum by LC-MS/MS method coupled with one step protein precipitation for clinical testing in patients with carcinoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Frontiers | Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers [frontiersin.org]

- 9. ingenieria-analitica.com [ingenieria-analitica.com]

- 10. HPLC Method For Analysis Of Dopamine and Serotonin on Primesep 200 Column | SIELC Technologies [sielc.com]

- 11. Serotonin, metabolites, analogs analyzed by HPLC with LCMS - AppNote [mtc-usa.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analysis of Serotonin Glucuronide-d4 in Urine Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serotonin (B10506) (5-hydroxytryptamine), a critical monoamine neurotransmitter, is extensively metabolized in the body prior to excretion. A significant metabolic pathway involves conjugation with glucuronic acid to form serotonin glucuronide, a more water-soluble compound that is readily eliminated in urine.[1] The quantification of serotonin and its metabolites in urine is a valuable tool in various research areas, including neuroscience, clinical diagnostics for certain tumors, and drug development.

Stable isotope-labeled internal standards are essential for accurate quantification by mass spectrometry, correcting for matrix effects and variations in sample preparation and instrument response. Serotonin-d4 glucuronide serves as an ideal internal standard for the analysis of serotonin glucuronide due to its chemical and physical similarity to the analyte of interest. This document provides detailed application notes and protocols for the analysis of serotonin metabolites in urine, with a focus on the role and application of serotonin-d4 glucuronide.

Serotonin Metabolism and Glucuronidation Pathway

Serotonin undergoes extensive metabolism, primarily through oxidation by monoamine oxidase (MAO) to 5-hydroxyindoleacetic acid (5-HIAA).[2] Additionally, serotonin can be directly conjugated with glucuronic acid in a reaction catalyzed by UDP-glucuronosyltransferases (UGTs) to form serotonin-O-glucuronide.[1][2] This Phase II metabolic process increases the polarity of serotonin, facilitating its renal excretion. The use of a deuterated internal standard, such as serotonin-d4 glucuronide, is critical for accurate quantification of these metabolic products in complex biological matrices like urine.

References

Application Note: Quantification of Serotonin Glucuronide-d4 using a Novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Serotonin (B10506) glucuronide-d4 in biological matrices. Serotonin glucuronide-d4 is a deuterated analog of serotonin glucuronide, a significant metabolite of the neurotransmitter serotonin. While often utilized as an internal standard for the analysis of endogenous serotonin and its metabolites, this method provides a robust protocol for its direct quantification.[1][2] The methodology employs a reversed-phase liquid chromatography system coupled with a triple quadrupole mass spectrometer, ensuring high specificity and accuracy. This approach is particularly relevant for researchers in drug metabolism, pharmacokinetics, and neurochemical analysis who require precise measurement of this stable isotope-labeled compound.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a critical monoamine neurotransmitter involved in a multitude of physiological processes, including the regulation of mood, sleep, and appetite.[3] Its metabolism primarily involves oxidation to 5-hydroxyindoleacetic acid (5-HIAA), as well as conjugation reactions such as glucuronidation and sulfation.[3][4] The direct analysis of these conjugated metabolites, like serotonin glucuronide, provides valuable insights into the metabolic pathways of serotonin.[3][4]

Stable isotope-labeled internal standards, such as Serotonin-d4, are crucial for accurate quantification in LC-MS/MS analyses by compensating for matrix effects and variations in sample processing.[2][5] Consequently, the deuterated metabolite, this compound, is also of significant interest. This document provides a comprehensive protocol for the extraction and quantification of this compound, which can be adapted for various biological samples.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed to isolate this compound from complex biological matrices such as plasma or urine.[6]

-

Conditioning: A C18 SPE cartridge is conditioned with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

-

Sample Loading: The biological sample (e.g., 500 µL of plasma or urine), previously spiked with an appropriate internal standard if necessary, is loaded onto the conditioned SPE cartridge.

-

Washing: The cartridge is washed with 1 mL of 5% methanol in water to remove interfering substances.

-

Elution: The analyte is eluted with 1 mL of methanol.

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution program.

-

Column: Hypurity C18, 5 µm, 150 x 2.1 mm (or equivalent)[6]

-

Mobile Phase A: 0.1% Formic Acid in Water[7]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile[7]

-

Flow Rate: 0.4 mL/min[7]

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

Table 1: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 5.0 | 10 | 90 |

| 7.0 | 10 | 90 |

| 7.1 | 95 | 5 |

| 10.0 | 95 | 5 |

Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection. The instrument is set to Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification.

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[3]

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Gas Flow Rates: Optimized for the specific instrument

Table 2: MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 357.2 | 181.1 | 150 | 20 |

| Serotonin glucuronide (for reference) | 353.2 | 177.1 | 150 | 20 |

Data Presentation

The following table summarizes the expected quantitative performance of the method. These values are representative and may vary depending on the specific instrumentation and matrix used.

Table 3: Method Performance Characteristics

| Parameter | Expected Value |

| Retention Time | ~ 3.5 min |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 2 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Recovery | > 85% |

Visualizations

Caption: Experimental workflow for the analysis of this compound.

Caption: Simplified metabolic pathway of Serotonin and its deuterated analog.

Conclusion

The LC-MS/MS method presented provides a reliable and robust protocol for the quantification of this compound in biological samples. The use of solid-phase extraction for sample cleanup, coupled with the high selectivity of tandem mass spectrometry, ensures accurate and precise results. This application note serves as a valuable resource for researchers requiring a detailed methodology for the analysis of this important deuterated metabolite.

References

- 1. veeprho.com [veeprho.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Determination of Serotonin and Dopamine Metabolites in Human Brain Microdialysis and Cerebrospinal Fluid Samples by UPLC-MS/MS: Discovery of Intact Glucuronide and Sulfate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Automated mass spectrometric analysis of urinary and plasma serotonin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of urinary 5-hydroxytryptophol glucuronide by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Serotonin, metabolites, analogs analyzed by HPLC with LCMS - AppNote [mtc-usa.com]

Application Note: Quantification of Serotonin Glucuronide-d4 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and mass spectrometry parameters for the quantitative analysis of Serotonin (B10506) glucuronide-d4 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Serotonin glucuronide-d4 is a deuterated analog of serotonin glucuronide, a metabolite of the neurotransmitter serotonin.[1] Its stable isotope labeling makes it an ideal internal standard for accurately quantifying serotonin and its metabolites in various biological matrices.[1]

Mass Spectrometry Parameters

The following table summarizes the optimized mass spectrometry parameters for the detection of this compound. These parameters were established for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).

| Parameter | Value |

| Parent Ion (Q1) m/z | 357.4 |

| Product Ion (Q3) m/z | 181.2 |

| Collision Energy (CE) | 15 V |

| Declustering Potential (DP) | 35 V |

| Ionization Mode | ESI (+) |

| Ion Source Temperature | 550°C |

| Nebulizer Gas Pressure | 80 (a.u.) |

| Auxiliary Gas Pressure | 70 (a.u.) |

| Curtain Gas Pressure | 10 psi |

| Collision Gas Pressure | 5 psi |

| Entrance Potential | 5 V |

| Collision Cell Exit Potential | 2 V |

Note: These parameters may require optimization depending on the specific mass spectrometer and experimental conditions.

Experimental Protocol

This protocol outlines a robust method for the analysis of this compound in biological samples.

Sample Preparation

A simple protein precipitation method is recommended for the extraction of this compound from plasma, serum, or urine samples.

-

To 100 µL of the biological sample, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., Serotonin glucuronide).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column.

-

Column: Zorbax SB C18, 3.0 x 100 mm, 1.8 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-2 min: 5% B

-

2-5 min: 5-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-5% B

-

6.1-8 min: 5% B

-

Mass Spectrometry

The mass spectrometer should be operated in positive ion mode with the parameters outlined in the table above. The MRM transition for this compound is m/z 357.4 → 181.2.

Signaling Pathway and Metabolism

Serotonin is primarily metabolized in the liver and lungs.[2] One of the key metabolic pathways is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), which results in the formation of serotonin glucuronide.[3] This process increases the water solubility of serotonin, facilitating its excretion. Another major metabolic pathway involves monoamine oxidase-A (MAO-A), which converts serotonin to 5-hydroxyindole-3-acetic acid (5-HIAA).[2]

Experimental Workflow

The following diagram illustrates the complete workflow for the quantification of this compound.

References

- 1. veeprho.com [veeprho.com]

- 2. Automated mass spectrometric analysis of urinary and plasma serotonin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of Serotonin and Dopamine Metabolites in Human Brain Microdialysis and Cerebrospinal Fluid Samples by UPLC-MS/MS: Discovery of Intact Glucuronide and Sulfate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Quantification of Serotonin and its Metabolites Using Isotope-Labeled Standards by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction